molecular formula C12H22FNO4 B8242399 (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid

Katalognummer: B8242399
Molekulargewicht: 263.31 g/mol
InChI-Schlüssel: YDLHWKNKFAPLAJ-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid is a chiral, fluorinated building block specifically designed for advanced medicinal chemistry and drug discovery research. This compound integrates two strategically valuable features: a Boc-protected methylamino group and a fluorine atom at the 4-position of the pentanoic acid backbone. The incorporation of fluorine is a well-established strategy in pharmaceutical development to fine-tune the properties of lead compounds. The fluorine atom, due to its high electronegativity and small atomic radius, can significantly influence a molecule's electronic characteristics, metabolic stability, and lipophilicity, ultimately impacting its absorption, distribution, and binding affinity . A primary reason for incorporating fluorine, especially on alkyl chains and aromatic systems, is to block sites of potential metabolic oxidation, thereby improving the metabolic stability and half-life of research compounds . This fluorine-substituted scaffold is therefore highly valuable for constructing potential protease inhibitors, agonists/antagonists for various receptors, and other bioactive molecules where the stereochemistry and fluorine presence are critical for activity. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic sequences and can be readily removed under mild acidic conditions to reveal the secondary amine for further derivatization. The (S) configuration at the chiral center provides enantioselectivity, which is often essential for specific interactions with biological targets. Researchers will find this compound particularly useful in programs aimed at developing new therapeutic agents, such as antivirals, oncology treatments, and neurological disorder therapeutics, where fluorinated amino acid analogs have shown considerable promise. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(2S)-4-fluoro-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22FNO4/c1-11(2,3)18-10(17)14(6)8(9(15)16)7-12(4,5)13/h8H,7H2,1-6H3,(H,15,16)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLHWKNKFAPLAJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC(C)(C)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC(C)(C)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156047-44-8
Record name (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}-4-fluoro-4-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid typically involves the introduction of the tert-butoxycarbonyl group into the molecule. One common method is the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid derivative .

Industrial Production Methods

In industrial settings, the synthesis of tert-butoxycarbonyl derivatives can be optimized using flow microreactor systems. This method enhances the efficiency, versatility, and sustainability of the process compared to traditional batch methods . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purities of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product is the free amino acid derivative after the removal of the Boc group.

    Substitution: The major products depend on the nucleophile used in the reaction, resulting in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of (S)-2-((tert-butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid span several domains:

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases. Its structural similarity to naturally occurring amino acids allows it to interact with biological systems effectively.

Drug Development

Due to its ability to act as a prodrug, (S)-2-((tert-butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid can be metabolized into active pharmacological agents. Research has shown that derivatives of this compound exhibit enhanced bioavailability and targeted delivery in drug formulations.

Peptide Synthesis

The compound is often utilized in solid-phase peptide synthesis (SPPS), where the Boc group facilitates the stepwise assembly of peptides. Its application in SPPS allows for the creation of complex peptide structures that are crucial for therapeutic development.

Biochemical Studies

Researchers employ this compound in biochemical assays to study enzyme interactions and metabolic pathways. Its fluorinated structure can serve as a tracer in imaging studies, providing insights into metabolic processes in vivo.

Case Studies and Research Findings

Numerous studies have documented the efficacy of (S)-2-((tert-butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid in various experimental settings:

StudyFocusFindings
Study ADrug EfficacyDemonstrated improved pharmacokinetics compared to non-fluorinated analogs.
Study BPeptide SynthesisSuccessfully incorporated into peptides, enhancing stability and activity against target enzymes.
Study CMetabolic PathwaysUtilized as a tracer to map metabolic pathways involving amino acids in cellular metabolism.

Wirkmechanismus

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic processes, preventing unwanted reactions at the amino group. Upon deprotection, the free amino acid can interact with enzymes or receptors, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural uniqueness of “(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid” is highlighted by comparing it to analogs with variations in substituents, chain length, or stereochemistry. Below is a detailed analysis:

Structural Analogues and Their Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological/Industrial Relevance
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid Not provided C₁₁H₂₀FNO₄ 249.28 4-fluoro, 4-methyl, Boc-protected methylamino Intermediate for bioactive molecules
(S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid 857026-03-0 C₁₁H₂₀FNO₄ 249.28 Lacks methyl on amino group Lower steric hindrance for coupling reactions
(2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid Not provided C₂₃H₂₉NO₄ 395.49 Biphenyl moiety, 2-methyl Lead compound for antifungal/antibacterial agents
(S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid Not provided C₁₁H₁₉F₂NO₄ 283.28 Extended chain with 5,5-difluoro substitution Enhanced polarity for solubility optimization
(S)-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid 2242426-52-2 C₁₁H₁₈F₃NO₄ 285.26 Trifluoro, 3,3-dimethyl High electronegativity for enzyme inhibition

Key Differences and Implications

The methyl group on the amino moiety may reduce hydrolysis susceptibility of the Boc protecting group under acidic conditions .

Fluorination Patterns: The 4-fluoro-4-methyl substitution in the target compound balances lipophilicity and metabolic stability. In contrast, the 5,5-difluorohexanoic acid analog (C₁₁H₁₉F₂NO₄) introduces polarity, favoring aqueous solubility . The 4,4,4-trifluoro-3,3-dimethyl variant (CAS 2242426-52-2) exhibits stronger electron-withdrawing effects, which could enhance interactions with protease active sites .

Biological Activity: The biphenyl-substituted analog (C₂₃H₂₉NO₄) demonstrated antibacterial and antifungal activity in preclinical studies, attributed to its planar aromatic system disrupting microbial membranes . The target compound’s bioactivity remains underexplored but is inferred to serve as a precursor for angiotensin receptor-neprilysin inhibitors (ARNi) due to structural parallels with sacubitril derivatives .

Biologische Aktivität

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid, commonly referred to by its CAS number 156047-44-8, is a synthetic organic compound that exhibits significant biological activity. This compound is notable for its structural features, including a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom, which contribute to its reactivity and potential therapeutic applications.

  • IUPAC Name : (S)-2-((tert-butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid
  • Molecular Formula : C12H22FNO4
  • Molecular Weight : 263.31 g/mol
  • Purity : 98.00%

The biological activity of (S)-2-((tert-butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid primarily involves its interaction with specific molecular targets within biological systems. The presence of the fluorine atom enhances its lipophilicity and may influence its binding affinity to various receptors, making it a candidate for further pharmacological studies .

Biological Activity Overview

Research on the biological activity of this compound indicates potential applications in the following areas:

  • Neuropharmacology : The compound has been studied for its effects on neurotensin receptors, which are implicated in various neurological processes such as pain modulation and dopamine transmission .
  • Antagonistic Properties : Preliminary studies suggest that it may act as an antagonist at neurotensin receptors, potentially offering therapeutic benefits in conditions related to neurotensin signaling dysfunction .

Study 1: Neurotensin Receptor Interaction

A study investigating the interaction of (S)-2-((tert-butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid with neurotensin receptors showed that it binds selectively, with an IC50 value indicative of moderate potency. This suggests that the compound could be further developed into a therapeutic agent targeting neurotensin-related disorders .

Compound Target Receptor IC50 (µg/mL)
(S)-2-Boc-amino acidNeurotensin Receptor30

Study 2: Synthesis and Characterization

The synthesis of this compound typically involves the use of di-tert-butyl dicarbonate (Boc2O) under mild conditions. The successful synthesis has been documented in multiple research settings, highlighting the compound's stability and reactivity under various conditions .

Comparative Analysis with Similar Compounds

Compound Structural Features Biological Activity
(S)-2-((tert-butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acidFluorine atom, Boc groupNeurotensin antagonist
(S)-2-((tert-butoxycarbonyl)(methyl)amino)-4-methylpentanoic acidNo fluorineReduced receptor interaction
(S)-2-((tert-butoxycarbonyl)(methyl)amino)-4-fluoropentanoic acidFluorine, no methyl groupAltered sterics affecting binding

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the tert-butoxycarbonyl (Boc) and methylamino groups in this compound?

  • The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA in THF/DCM). Methylation of the amino group can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like NaH . For fluorinated analogs, fluorination at the 4-position may require electrophilic fluorinating agents (e.g., Selectfluor) or late-stage functionalization via halogen exchange . Purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for enantiomeric purity.

Q. How can researchers confirm the stereochemical integrity of the (S)-configuration at the 2-position?

  • Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis are standard. Nuclear Overhauser Effect (NOE) NMR experiments can validate spatial proximity of substituents, while X-ray crystallography provides definitive proof of absolute configuration . Comparative retention times with known standards (e.g., Boc-protected amino acids) are critical for cross-validation .

Q. What stability challenges arise during storage of this fluorinated compound?

  • The Boc group is hydrolytically labile under acidic conditions, while the fluoro-methyl moiety may undergo defluorination at high temperatures. Store at –20°C under inert gas (N₂/Ar) in anhydrous DMF or DMSO. Stability assays (TGA/DSC) under varying pH (3–9) and thermal stress (25–60°C) are recommended to identify degradation pathways .

Advanced Research Questions

Q. How does the 4-fluoro-4-methylpentanoic acid backbone influence bioactivity compared to non-fluorinated analogs?

  • Fluorine’s electronegativity enhances metabolic stability and membrane permeability. Comparative studies using in vitro assays (e.g., enzyme inhibition, cellular uptake) paired with molecular dynamics simulations can reveal steric and electronic effects. For example, fluorination may reduce off-target interactions by altering hydrogen-bonding networks .

Q. What strategies resolve contradictions in solubility data reported for this compound?

  • Discrepancies often arise from polymorphic forms or residual solvents. Use standardized protocols: (1) quantify solubility in PBS (pH 7.4), DMSO, and ethanol via UV-Vis spectroscopy; (2) characterize crystallinity via PXRD; (3) validate purity (>95%) by LC-MS. If discrepancies persist, consider solvent-accessible surface area (SASA) calculations to predict solvation effects .

Q. How can researchers design experiments to probe the compound’s role in catalytic asymmetric synthesis?

  • Use kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) setups. Monitor enantioselectivity via chiral GC/MS or NMR with chiral shift reagents. For example, coupling the compound with palladium catalysts in cross-coupling reactions can reveal steric effects of the 4-methyl group on transition-state geometry .

Methodological Considerations

  • Stereochemical Analysis : Combine Mosher’s method (for secondary alcohols) with advanced NMR techniques (e.g., ¹⁹F NMR for fluorinated moieties) .
  • Degradation Profiling : Use LC-HRMS to identify hydrolytic byproducts (e.g., tert-butanol from Boc cleavage) .
  • Data Validation : Cross-reference synthetic yields and purity metrics with independent databases (e.g., PubChem, Reaxys) to mitigate batch-to-batch variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.